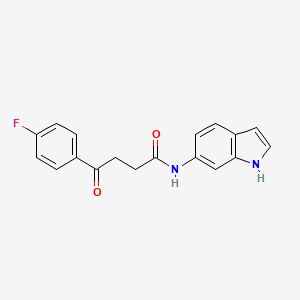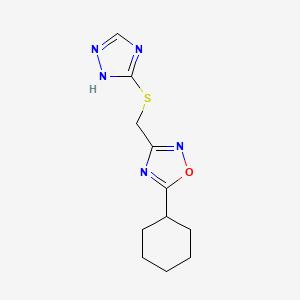![molecular formula C17H21N3O2 B7429155 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone](/img/structure/B7429155.png)
1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I transcription, which plays a critical role in the synthesis of ribosomal RNA (rRNA), a key component of the ribosome. Inhibition of RNA polymerase I transcription by CX-5461 leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cell cycle arrest and apoptosis.
Mecanismo De Acción
1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone inhibits RNA polymerase I transcription by binding to a specific pocket within the enzyme. This leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cell cycle arrest and apoptosis. The inhibition of RNA polymerase I transcription also leads to a decrease in rRNA synthesis, which is necessary for ribosome biogenesis and protein translation.
Biochemical and physiological effects:
1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has been shown to have potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other therapeutics. 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has been shown to induce nucleolar stress and activate the p53 pathway, resulting in cell cycle arrest and apoptosis. 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has also been shown to have synergistic effects with other cancer therapeutics, such as DNA-damaging agents and PARP inhibitors. In addition, 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone is its potency and selectivity for RNA polymerase I transcription. This allows for specific targeting of cancer cells while sparing normal cells. 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. One limitation of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone is its solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the potential side effects of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone in humans.
Direcciones Futuras
There are several potential future directions for research on 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone. One area of interest is the identification of biomarkers that can predict response to 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone therapy. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone. In addition, further studies are needed to fully understand the potential side effects of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone in humans, as well as its potential for clinical use in cancer therapy.
Métodos De Síntesis
The synthesis of 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone involves a multi-step process starting with commercially available starting materials. The first step involves the preparation of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzylamine to yield the desired amide intermediate. The amide is then reduced to the amine using sodium borohydride, followed by acylation with ethyl chloroformate to yield 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has been extensively studied in preclinical models of cancer, demonstrating potent activity against a variety of tumor types, both in vitro and in vivo. 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has been shown to induce nucleolar stress and activate the p53 pathway, resulting in cell cycle arrest and apoptosis. This mechanism of action is particularly relevant in cancers with mutations in the p53 pathway, which are often resistant to traditional chemotherapy. 1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone has also been shown to have synergistic effects with other cancer therapeutics, such as DNA-damaging agents and PARP inhibitors.
Propiedades
IUPAC Name |
1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(21)13-7-9-15(10-8-13)18-11-16-19-17(22-20-16)14-5-3-2-4-6-14/h7-10,14,18H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRELCOARUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCC2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-cyano-2-methylphenyl)-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]oxamide](/img/structure/B7429077.png)
![[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429079.png)
![1-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429082.png)
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)



![1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)
![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)

![4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B7429183.png)